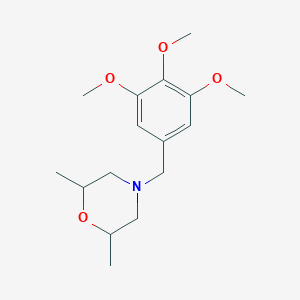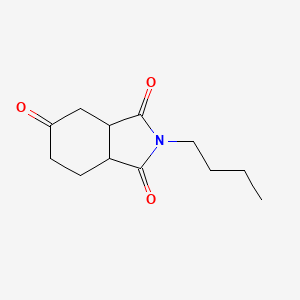![molecular formula C22H32N4O B5004408 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-adamantanamine](/img/structure/B5004408.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-adamantanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-adamantanamine, commonly known as Memantine, is a medication used to treat Alzheimer's disease. It is a non-competitive NMDA receptor antagonist that acts on the glutamatergic system. Memantine is a derivative of amantadine, which was initially developed as an antiviral medication.
作用机制
Memantine acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By blocking the excessive activation of NMDA receptors, Memantine can prevent the excitotoxicity that is associated with neurodegenerative diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It can increase the release of acetylcholine, a neurotransmitter that is important for memory and learning. Additionally, Memantine can reduce the production of amyloid-beta, a protein that forms plaques in the brains of Alzheimer's patients. Memantine has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
Memantine has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available. Additionally, Memantine has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using Memantine in lab experiments. It can be toxic at high concentrations, and its effects can be difficult to quantify due to its complex mechanism of action.
未来方向
There are several future directions for research related to Memantine. One potential area of investigation is the use of Memantine in combination with other drugs for the treatment of Alzheimer's disease. Additionally, Memantine could be investigated for its potential in treating other neurological disorders. Further research is also needed to better understand the biochemical and physiological effects of Memantine and its mechanism of action. Finally, the development of new synthesis methods for Memantine could help to improve its availability and reduce its cost.
合成方法
Memantine can be synthesized by reacting 1-amino-3,5-dimethyladamantane with ethyl 2-cyano-3,3-diphenylpropenoate in the presence of acetic anhydride. The resulting compound is then reacted with 4-acetyl-1-piperazine to form Memantine. This synthesis method has been well established and is widely used for the production of Memantine.
科学研究应用
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce the rate of decline in patients with moderate to severe Alzheimer's disease. Additionally, Memantine has been investigated for its potential in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
1-[4-[3-[(2-adamantylamino)methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c1-15(27)25-5-7-26(8-6-25)22-18(3-2-4-23-22)14-24-21-19-10-16-9-17(12-19)13-20(21)11-16/h2-4,16-17,19-21,24H,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDVQVRVJRCURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid](/img/structure/B5004331.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-pyridinylthio)acetamide](/img/structure/B5004351.png)
![N-(1-{[bis(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5004354.png)
![rel-(2R,3R)-3-[(3-chlorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5004366.png)


![N-[10a-(4-morpholinyl)-6b,7,8,9,10,10a-hexahydrobenzo[b]naphtho[2,1-d]furan-5-yl]benzenesulfonamide](/img/structure/B5004387.png)
![N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5004399.png)
![3-[1-(2-pyridinylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5004401.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5004416.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5004419.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5004430.png)

